3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
CAS No.: 866812-60-4
Cat. No.: VC6650718
Molecular Formula: C23H18ClN5O3S
Molecular Weight: 479.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866812-60-4 |
|---|---|
| Molecular Formula | C23H18ClN5O3S |
| Molecular Weight | 479.94 |
| IUPAC Name | 3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
| Standard InChI | InChI=1S/C23H18ClN5O3S/c1-14-7-12-20(32-2)18(13-14)25-21-17-5-3-4-6-19(17)29-22(26-21)23(27-28-29)33(30,31)16-10-8-15(24)9-11-16/h3-13H,1-2H3,(H,25,26) |
| Standard InChI Key | SUIAFLKLDFKJHF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl |
Introduction
3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)123triazolo[1,5-a]quinazolin-5-amine is a complex organic compound featuring a triazoloquinazoline core, which is a class of heterocyclic compounds known for their diverse biological activities. This compound combines a triazole ring fused with a quinazoline ring, further modified with a sulfonyl group and an aromatic amine. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in drug discovery.
Synthesis and Preparation
The synthesis of such complex heterocyclic compounds typically involves multi-step reactions. While specific synthesis details for 3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl) triazolo[1,5-a]quinazolin-5-amine are not readily available, similar compounds often require careful selection of starting materials and conditions to ensure high yields and purity.
Synthesis Overview
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Starting Materials: Typically involve aromatic amines, sulfonyl chlorides, and precursors to the triazoloquinazoline core.
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Reaction Conditions: May include nucleophilic substitution, cyclization reactions, and possibly metal-catalyzed cross-coupling reactions.
Biological Activities and Potential Applications
Heterocyclic compounds like 3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl) triazolo[1,5-a]quinazolin-5-amine are of interest in medicinal chemistry due to their potential biological activities. Quinazoline derivatives, for instance, are known for their anticancer properties, acting as protein kinase inhibitors . The presence of a sulfonyl group and an aromatic amine could enhance interactions with biological targets.
Potential Biological Targets
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Protein Kinases: Inhibitors of protein kinases are crucial in cancer therapy.
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Antimicrobial Agents: Some heterocyclic compounds exhibit antimicrobial properties.
Safety and Handling
Given the chemical structure, handling 3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl) triazolo[1,5-a]quinazolin-5-amine requires caution. The compound is classified with hazard statements H315, H319, and H335, indicating potential skin and eye irritation and respiratory tract irritation .
Safety Precautions
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Personal Protective Equipment (PPE): Gloves, goggles, and a mask are recommended.
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Storage: Store in a well-ventilated area, away from incompatible substances.
Future Directions
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Biological Assays: Evaluate the compound's activity against various biological targets.
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Synthetic Optimization: Improve synthesis efficiency and yield.
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